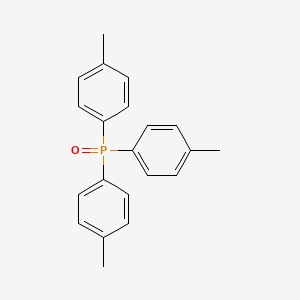

Tris(4-methylphenyl)phosphine Oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bis(4-methylphenyl)phosphoryl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21OP/c1-16-4-10-19(11-5-16)23(22,20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKBYIYIZQARNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00229835 | |

| Record name | Phosphine oxide, tris(p-tolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

797-70-6 | |

| Record name | Tris(4-methylphenyl)phosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=797-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine oxide, tris(p-tolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000797706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine oxide, tris(p-tolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00229835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tris(4-methylphenyl)phosphine Oxide CAS number 797-70-6

An In-depth Technical Guide to Tris(4-methylphenyl)phosphine Oxide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS 797-70-6), a versatile organophosphorus compound. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple data recitation to offer field-proven insights into its properties, synthesis, applications, and handling. We will explore the causal relationships behind its utility, from its electronic and steric profile to its emerging role in pharmaceutical design.

Core Molecular Identity and Physicochemical Profile

This compound, also known as Tri-p-tolylphosphine oxide, is an organophosphorus compound where a central phosphorus atom is double-bonded to an oxygen atom and single-bonded to three p-tolyl (4-methylphenyl) groups.[1][2] This structure is fundamental to its chemical behavior. The presence of the three methyl groups on the phenyl rings distinguishes it from its more common analogue, triphenylphosphine oxide (TPPO), imparting increased steric bulk and altered electronic properties that influence its reactivity and solubility.[2]

It typically presents as a white to off-white crystalline solid and is valued for its high thermal stability.[2][3]

Table 1: Physicochemical and Computed Properties

| Property | Value | Source(s) |

| CAS Number | 797-70-6 | [1][4] |

| Molecular Formula | C₂₁H₂₁OP | [1][3][4] |

| Molecular Weight | 320.37 g/mol | [3][4] |

| Exact Mass | 320.133002287 Da | [1] |

| Appearance | White to almost white powder/crystal | [2][3] |

| Melting Point | 143-144 °C | [5] |

| Boiling Point | 490 °C at 760 mmHg | [5] |

| Flash Point | 250.2 °C | [5] |

| Density | 1.12 g/cm³ | [5] |

| Solubility | Soluble in organic solvents like dichloromethane and acetone.[2] | [2] |

| XLogP3 | 5.1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

Synthesis and Spectroscopic Characterization

Understanding the synthesis and analytical profile of a reagent is critical for its effective use and for troubleshooting experimental outcomes.

Synthetic Pathway: Oxidation of Tri(p-tolyl)phosphine

The most direct and common laboratory synthesis of this compound involves the oxidation of its corresponding phosphine, Tris(4-methylphenyl)phosphine (CAS 1038-95-5). This transformation is often unintentional, as the phosphine is sensitive to air, but can be performed deliberately using various oxidizing agents.[6]

A typical workflow is outlined below. The choice of oxidant (e.g., hydrogen peroxide, air) allows for controlled conversion under relatively mild conditions.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Fingerprint

Confirming the identity and purity of the compound is achieved through standard spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Shows characteristic signals for the aromatic protons in the 7-8 ppm region and a distinct singlet for the methyl protons around 2.4 ppm.

-

¹³C NMR: Displays signals for the aromatic carbons, with the carbon attached to phosphorus showing coupling (JP-C), and a signal for the methyl carbon.[7]

-

³¹P NMR: This is the most definitive technique. This compound exhibits a single resonance typically in the range of δ 25-35 ppm (in CDCl₃), clearly distinguishing it from the starting phosphine (approx. δ -7 ppm).[7]

-

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1180-1200 cm⁻¹ is characteristic of the P=O stretching vibration, providing clear evidence of the phosphine oxide functionality.[1]

-

Mass Spectrometry (MS): GC-MS analysis will show a molecular ion peak (M⁺) corresponding to its molecular weight, confirming the overall structure.[1]

Applications in Research and Development

The utility of this compound spans organic synthesis, materials science, and, increasingly, drug development.

Ligand and Reagent in Organic Synthesis

While often considered a byproduct of reactions using the parent phosphine (e.g., Wittig, Mitsunobu reactions), phosphine oxides themselves can act as ligands in coordination chemistry or as catalysts in certain transformations.[2] The electronic properties, modified by the electron-donating methyl groups, can influence the reactivity of coordinated metal centers.[2]

However, its most frequent role is that of a byproduct that must be removed. Its physical properties—crystalline nature and moderate polarity—are key to its separation from less polar reaction products.

The removal of phosphine oxide byproducts is a classic purification challenge. The increased solubility of this compound compared to TPPO in some solvents can require modified strategies.

Objective: To separate this compound from a non-polar desired product post-reaction.

Methodology: Selective Precipitation & Filtration

-

Concentration: After the reaction is complete, concentrate the crude reaction mixture under reduced pressure to obtain a viscous oil or solid residue.

-

Solvent Selection: Add a minimal volume of a polar solvent in which the desired product is soluble but the phosphine oxide is not, such as diethyl ether. Alternatively, for very non-polar products, suspend the residue in a non-polar solvent like hexane or a hexane/ether mixture.[8] This step exploits the difference in polarity. The phosphine oxide, being more polar than the target compound, will be less soluble.

-

Precipitation: Stir the resulting slurry vigorously at room temperature or cool to 0°C for 30-60 minutes to maximize the precipitation of this compound.

-

Filtration: Filter the mixture through a Büchner funnel or a sintered glass funnel.

-

Washing: Wash the collected solid (the phosphine oxide) with a small amount of the cold solvent used for precipitation to recover any occluded product.

-

Isolation: The desired non-polar product is in the filtrate. Concentrate the filtrate under reduced pressure to isolate the purified product. Purity can be checked via TLC or ¹H NMR.

Caption: Decision workflow for purifying a non-polar compound from the byproduct.

Role in Drug Development and Medicinal Chemistry

The phosphine oxide functional group is gaining significant attention in modern drug design.[9] Historically rare in pharmaceuticals, its value was highlighted by the FDA approval of brigatinib in 2017, an anticancer drug containing a dimethylphosphine oxide moiety.[9]

Key Advantages of the Phosphine Oxide Moiety:

-

Strong H-Bond Acceptor: The P=O group is a powerful hydrogen bond acceptor, enabling strong interactions with biological targets like enzyme active sites.[9]

-

Improved Physicochemical Properties: Incorporating a phosphine oxide group can dramatically increase the aqueous solubility and reduce the lipophilicity of a parent molecule, which are critical parameters for bioavailability and pharmacokinetics.[9]

-

Metabolic Stability: The polarity imparted by the phosphine oxide group often leads to improved metabolic stability, increasing the half-life of a compound in human liver microsomes.[9]

-

Structural Versatility: The tetrahedral phosphorus center allows for three vectors of derivatization, providing a rigid and predictable scaffold for building complex molecular architectures.[9]

While this compound itself is not a drug, it serves as a model compound and potential building block for exploring these principles. Researchers designing novel therapeutics can use it or its derivatives to introduce the phosphine oxide functional group to improve a lead compound's drug-like properties.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.[4][10]

-

Hazards: It is classified as causing skin irritation and serious eye irritation. It may also cause respiratory irritation.[11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[11] Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[11]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek medical attention.[11]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[11]

-

Ingestion: Rinse mouth with water and consult a physician.[11]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound (CAS 797-70-6) is more than a simple chemical reagent; it is a compound with a distinct identity shaped by its steric and electronic properties. While often encountered as a byproduct in organic synthesis, its unique characteristics make it a subject of interest in materials science and a valuable functional group in the rational design of modern pharmaceuticals. Understanding its synthesis, analytical profile, and the logic behind its purification and application empowers researchers to utilize it effectively and safely in their scientific endeavors.

References

- This compound | CymitQuimica. [URL: https://www.cymitquimica.com/tris-4-methylphenyl-phosphine-oxide-797-70-6]

- This compound | C21H21OP | CID 120383 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/120383]

- 797-70-6, this compound Formula - ECHEMI. [URL: https://www.echemi.com/products/797-70-6.html]

- CAS 797-70-6: this compound - CymitQuimica. [URL: https://www.cymitquimica.com/cas-797-70-6]

- Safety Data Sheet - Angene Chemical. [URL: https://www.angenechemical.com/msds/AG003V7M.pdf]

- Matrix Scientific Safety Data Sheet. [URL: https://www.

- This compound | CAS 797-70-6 | SCBT. [URL: https://www.scbt.com/p/tris-4-methylphenyl-phosphine-oxide-797-70-6]

- Tris(4-methoxyphenyl)phosphine oxide | C21H21O4P | CID 3057506 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Tris_4-methoxyphenyl_phosphine-oxide]

- Aldrich 287830 - SAFETY DATA SHEET. [URL: https://www.sigmaaldrich.com/sds/aldrich/287830]

- This compound, 97% | 797-70-6 - J&K Scientific. [URL: https://www.jk-scientific.com/en/products/105747]

- Phosphine, tris(4-methylphenyl)- | C21H21P | CID 13956 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13956]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC173190050]

- Work up tips: Reactions with Triphenylphosphine oxide - Shenvi Lab. [URL: https://shenvilab.com/wp-content/uploads/2015/07/Work-up-tips.pdf]

- Application of Phosphine Oxide in Medicinal Chemistry - BLDpharm. [URL: https://www.bldpharm.com/news/application-of-phosphine-oxide-in-medicinal-chemistry-bld-pharm.html]

- This compound, 5g, Each. [URL: https://www.laballey.com/products/tris-4-methylphenyl-phosphine-oxide]

- Tris(hydroxymethyl)phosphine oxide – Synthesis, chemistry, and applications. [URL: https://www.researchgate.

- This compound, min 98%, 1 gram. [URL: https://www.laballey.com/products/tris-4-methylphenyl-phosphine-oxide-min-98]

- Electronic Supplementary Information - The Royal Society of Chemistry. [URL: https://www.rsc.

- Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. [URL: https://www.researchgate.

- Tris(p-methoxyphenyl)phosphine oxide - SpectraBase. [URL: https://spectrabase.com/spectrum/FDE6Dmq3P6W]

- Tris(4-methoxyphenyl)phosphine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Tris(4-methoxyphenyl)phosphine]

- Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions - ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c751b9247a4f5836902095]

- Phosphine, tris(4-methylphenyl)- - NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C1038955]

- Tri(p-tolyl)phosphine | Tris(4-methylphenyl)phosphine | C21H21P - Ereztech. [URL: https://ereztech.com/product/tri-p-tolyl-phosphine/]

- Tris( o -tolyl)phosphine - Grokipedia. [URL: https://grokipedia.com/Tris(o-tolyl)phosphine/]

- Safety Data Sheet: Linalool - Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-3992-MT-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNTA0ODl8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaDMyLzkwNzU0NTEyNDM1NTAucGRmfGVkZGIyYmY1Y2Q3NGE2MjFhY2YxYmY3YjU3ZTIzYjYwZWYxMGQ0MGI0ZDAzYjA0M2M1YjM4OTQyZGIwYjQzNDU]

- Mechanistic Insight into the Reduction of Tertiary Phosphine Oxides by Ti(O i Pr) 4 /TMDS. [URL: https://www.researchgate.net/publication/382903332_Mechanistic_Insight_into_the_Reduction_of_Tertiary_Phosphine_Oxides_by_TiOiPr4TMDS]

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/51782]

- Selective triphenylphosphine oxide imprinted polymer for solid scavenger application in organic synthesis - Indian Academy of Sciences. [URL: https://www.ias.ac.in/article/fulltext/jbsc/044/0091]

- Tris(4-methoxyphenyl)phosphine: A Key Ligand in Modern Chemistry. [URL: https://www.bocsci.com/blog/tris4-methoxyphenylphosphine-a-key-ligand-in-modern-chemistry/]

- Tris(hydroxymethyl)phosphine Oxide: A Key Intermediate for Pharmaceutical Synthesis. [URL: https://www.bltdpharm.

- Phosphine oxide synthesis by substitution or addition - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/P-compounds/phosphineoxides.shtm]

Sources

- 1. This compound | C21H21OP | CID 120383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 797-70-6: this compound [cymitquimica.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. grokipedia.com [grokipedia.com]

- 7. rsc.org [rsc.org]

- 8. shenvilab.org [shenvilab.org]

- 9. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

- 10. calpaclab.com [calpaclab.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Tris(4-methylphenyl)phosphine Oxide molecular weight

An In-depth Technical Guide to Tris(4-methylphenyl)phosphine Oxide for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a significant organophosphorus compound. Designed for researchers, medicinal chemists, and materials scientists, this document moves beyond basic data to offer insights into its synthesis, characterization, and strategic applications, particularly highlighting its burgeoning role in drug development.

Core Molecular Profile and Physicochemical Properties

This compound, also known as Tri-p-tolylphosphine Oxide, is an organophosphorus compound distinguished by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three 4-methylphenyl (p-tolyl) groups.[1] This structure imparts high thermal stability and solubility in many organic solvents.[1]

The presence of the three methyl groups on the phenyl rings enhances its steric bulk and modulates its electronic properties compared to its unsubstituted counterpart, triphenylphosphine oxide. These features are crucial for its function as a ligand in coordination chemistry and as a reagent in organic synthesis.[1]

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₁OP | [2][3][4] |

| Molecular Weight | 320.37 g/mol | [2][3][4][5] |

| CAS Number | 797-70-6 | [2][3] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 143-144 °C | [6] |

| Boiling Point | 490 °C at 760 mmHg | [6] |

| Solubility | Soluble in organic solvents like dichloromethane and acetone | [1] |

| InChI Key | SPKBYIYIZQARNX-UHFFFAOYSA-N | [1][5] |

Synthesis and Purification: A Methodological Overview

The synthesis of this compound is typically achieved through two primary, reliable routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Method A: Oxidation of Tris(4-methylphenyl)phosphine

This is the most direct method, predicated on the availability of the corresponding phosphine. The trivalent phosphorus in Tris(4-methylphenyl)phosphine is readily oxidized to the pentavalent phosphine oxide.

Causality: The lone pair of electrons on the phosphorus atom in the phosphine is susceptible to attack by oxidizing agents. Hydrogen peroxide is a common choice due to its efficacy and the clean nature of its byproduct (water), which simplifies purification.

Experimental Protocol:

-

Dissolution: Dissolve Tris(4-methylphenyl)phosphine in a suitable organic solvent, such as acetone or dichloromethane, in a round-bottom flask.

-

Oxidation: Cool the solution in an ice bath. Add a 30% aqueous solution of hydrogen peroxide (H₂O₂) dropwise with continuous stirring. The reaction is exothermic and requires careful temperature control.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy until the starting phosphine signal has disappeared.

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with water to remove excess H₂O₂ and then with a brine solution.

-

Isolation: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a solvent system like ethanol or a mixture of ethyl acetate and hexanes to yield the final product as a white crystalline solid.

Method B: Grignard Reaction Route

Causality: The Grignard reagent, 4-methylphenylmagnesium bromide, acts as a potent nucleophile, displacing the chloride ions from phosphorus trichloride (PCl₃). The resulting triarylphosphine is highly reactive and is typically oxidized in situ or in a subsequent step to the more stable phosphine oxide.

Experimental Protocol:

-

Grignard Formation: Prepare the Grignard reagent by reacting 4-bromotoluene with magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Phosphine Synthesis: Cool the Grignard solution to 0 °C and add phosphorus trichloride (PCl₃) dropwise. This reaction is highly exothermic. After the addition, the mixture is typically refluxed to ensure complete reaction.[7]

-

Hydrolysis & Oxidation: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). This step hydrolyzes the reaction intermediates. The resulting Tris(4-methylphenyl)phosphine is then oxidized directly in the reaction mixture using an oxidizing agent like H₂O₂.

-

Extraction & Purification: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sulfate, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.

Role in Drug Development and Medicinal Chemistry

The phosphine oxide moiety is gaining significant traction in medicinal chemistry, moving from a rare functional group to a strategically important component in modern drug design.[8] The approval of the anticancer drug Brigatinib, which contains a dimethylphosphine oxide group, by the FDA in 2017 underscored the therapeutic potential of this functional group.[8]

Key Advantages in Drug Design:

-

Potent Hydrogen Bond Acceptor: The P=O bond is a highly polar and strong hydrogen bond acceptor. This allows it to form robust interactions with biological targets, such as enzyme active sites, potentially increasing binding affinity and selectivity.

-

Improved Physicochemical Properties: Incorporating a phosphine oxide group can dramatically increase the polarity and aqueous solubility of a drug candidate while decreasing its lipophilicity (LogP).[8] This is a critical advantage, as poor solubility is a major hurdle in drug development. For instance, replacing a traditional functional group in the antihypertensive drug Prazosin with a phosphine oxide substituent significantly enhanced its solubility.[8]

-

Enhanced Metabolic Stability: The increased polarity imparted by the phosphine oxide group often leads to improved metabolic stability, resulting in a longer half-life in human liver microsomes.[8]

-

Structural Versatility: The tetrahedral geometry around the phosphorus atom provides three vectors for chemical modification, allowing for fine-tuning of the molecule's steric and electronic properties to optimize target engagement and pharmacokinetic profiles.[8]

Spectroscopic Characterization

Unambiguous characterization is essential for confirming the identity and purity of the synthesized compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the tolyl groups, typically in the range of 7.0-8.0 ppm. A sharp singlet corresponding to the methyl (CH₃) protons will appear upfield, usually around 2.4 ppm.

-

¹³C NMR: The carbon spectrum will display distinct signals for the aromatic carbons and the methyl carbon.

-

³¹P NMR: This is the most definitive technique. This compound will exhibit a single peak in the proton-decoupled ³¹P NMR spectrum, typically in the range of +25 to +35 ppm (relative to 85% H₃PO₄), confirming the pentavalent phosphine oxide state.

-

FTIR Spectroscopy: The Infrared spectrum provides crucial functional group information. A strong absorption band between 1150 and 1200 cm⁻¹ is characteristic of the P=O stretching vibration.

-

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ or protonated peak [M+H]⁺ observed at m/z corresponding to 320.37.[5]

Broader Applications in Synthesis and Materials Science

Beyond its biomedical potential, this compound serves various roles:

-

Ligand in Catalysis: While the phosphine is the more common ligand, the phosphine oxide can also participate in coordination chemistry, influencing the steric and electronic environment of metal centers.[1]

-

Phase-Transfer Catalysis: Its polarity and stability make it a candidate for use in phase-transfer catalysis systems.

-

Materials Science: Due to its high thermal stability, it is explored for applications in the development of flame-retardant polymers and as a component in photonic and electronic devices.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is paramount.

-

Hazards: It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

-

Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]

-

In case of skin contact: Wash off with plenty of soap and water. If irritation persists, seek medical advice.[9]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician if you feel unwell.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.

-

References

-

This compound, min 98%, 1 gram . CP Lab Chemicals. [Link]

-

This compound | C21H21OP | CID 120383 - PubChem . National Center for Biotechnology Information. [Link]

Sources

- 1. CAS 797-70-6: this compound [cymitquimica.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | C21H21OP | CID 120383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Tri(o-tolyl)phosphine synthesis - chemicalbook [chemicalbook.com]

- 8. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

- 9. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of Tris(4-methylphenyl)phosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(4-methylphenyl)phosphine oxide, also known as tri-p-tolylphosphine oxide, is a triarylphosphine oxide that has garnered significant interest in various fields of chemistry. Its robust structure, characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three p-tolyl groups, imparts unique electronic and steric properties. This guide provides an in-depth exploration of the synthesis and characterization of this compound, offering valuable insights for researchers in organic synthesis, materials science, and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 797-70-6 | [1][2][3] |

| Molecular Formula | C₂₁H₂₁OP | [1][2][3] |

| Molecular Weight | 320.37 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 143-144 °C | [2] |

| Solubility | Soluble in organic solvents like dichloromethane and acetone | [4] |

Synthesis of this compound

There are two primary and reliable methods for the synthesis of this compound: the Grignard reaction and the oxidation of the corresponding phosphine.

Method 1: Grignard Reaction

This method involves the reaction of a Grignard reagent, p-tolylmagnesium bromide, with a phosphorus source, typically phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃). The Grignard reagent acts as a nucleophile, displacing the chloride ions from the phosphorus center. Subsequent hydrolysis of the reaction intermediate yields the desired phosphine oxide. The synthesis of symmetric triarylphosphines through Grignard reagents has been widely reported[5].

Experimental Protocol: Grignard Synthesis

Materials:

-

4-Bromotoluene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Phosphorus oxychloride (POCl₃)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Dichloromethane

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (3.2 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of 4-bromotoluene (3.0 equivalents) in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, which is indicated by the disappearance of the magnesium and the formation of a cloudy solution. The reaction is then refluxed for 1-2 hours to ensure complete formation of p-tolylmagnesium bromide.

-

Reaction with Phosphorus Oxychloride: The Grignard solution is cooled to 0 °C in an ice bath. A solution of phosphorus oxychloride (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred Grignard solution. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-3 hours.

-

Work-up and Purification: The reaction mixture is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from a mixture of dichloromethane and hexane to afford this compound as a white solid.

Method 2: Oxidation of Tris(4-methylphenyl)phosphine

This is a more direct route if the precursor, tris(4-methylphenyl)phosphine, is readily available. The trivalent phosphorus in the phosphine is susceptible to oxidation to the pentavalent state. Various oxidizing agents can be employed, with hydrogen peroxide being a common and efficient choice. The reaction is typically clean and high-yielding.

Experimental Protocol: Oxidation of Tris(4-methylphenyl)phosphine

Materials:

-

Tris(4-methylphenyl)phosphine

-

Acetone or Dichloromethane

-

30% Hydrogen peroxide (H₂O₂) solution

-

Sodium sulfite (Na₂SO₃) solution (optional)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve tris(4-methylphenyl)phosphine (1.0 equivalent) in acetone or dichloromethane in a round-bottom flask.

-

Oxidation: Cool the solution in an ice bath. Add 30% hydrogen peroxide (1.1-1.5 equivalents) dropwise to the stirred solution. The reaction is exothermic. After the addition, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Work-up and Purification: To quench any unreacted hydrogen peroxide, a saturated solution of sodium sulfite can be added until a negative test with starch-iodide paper is obtained (optional). The organic solvent is removed under reduced pressure. The residue is redissolved in dichloromethane, washed with water, and dried over anhydrous magnesium sulfate. The solvent is evaporated to yield the crude product. Purification by recrystallization from an appropriate solvent system (e.g., ethanol or dichloromethane/hexane) gives pure this compound.

Characterization of this compound

A combination of spectroscopic and analytical techniques is employed to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the p-tolyl groups. The aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-8.0 ppm), while the methyl protons will give a singlet in the upfield region (around δ 2.3-2.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule, including the quaternary carbons, the aromatic CH carbons, and the methyl carbons.

-

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for phosphine oxides. The ³¹P NMR spectrum of this compound will exhibit a single resonance. The chemical shift for phosphine oxides is sensitive to the electronic environment around the phosphorus atom[6]. For triarylphosphine oxides, this shift is typically observed in the range of δ 20-40 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The most characteristic absorption band for this compound is the strong P=O stretching vibration, which typically appears in the region of 1150-1200 cm⁻¹[7]. Other significant bands include those for C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight[1].

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the molecular structure, including bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms in the crystal lattice. The crystal structure of this compound has been reported, confirming its tetrahedral geometry around the phosphorus atom[1][8].

Applications in Drug Development and Beyond

The phosphine oxide moiety is increasingly being recognized for its potential in medicinal chemistry[9]. Its ability to act as a strong hydrogen bond acceptor, coupled with its metabolic stability, makes it an attractive functional group for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates[9]. The incorporation of phosphine oxides can lead to improved solubility and metabolic stability of parent compounds[9].

This compound, with its three aryl substituents, can serve as a scaffold for the synthesis of more complex molecules. The methyl groups on the phenyl rings offer sites for further functionalization, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Beyond medicinal chemistry, triarylphosphine oxides are utilized as ligands in coordination chemistry and catalysis[4]. The steric and electronic properties of this compound can influence the reactivity and selectivity of metal-catalyzed reactions[4].

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed protocols for both the Grignard and oxidation synthesis routes, along with the expected characterization data, offer a solid foundation for researchers working with this versatile compound. The emerging applications of phosphine oxides in drug discovery and catalysis highlight the importance of understanding the fundamental chemistry of molecules like this compound.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 12, 2026, from [Link]

- Kubiak, R., & Gzella, A. (2007). Molecular and crystal structures of tris(3-methylphenyl)phosphine and its chalcogenides. Journal of Molecular Structure, 832(1-3), 136-144.

- Gray, H. N., & Gragg, B. R. (1976). 31P Magnetic Resonance of Triphenylphosphine Oxide Complexes with Silicon Compounds. Journal of Organometallic Chemistry, 117(3), C35-C38.

- Procter, D. J., et al. (2017). Crystal Structure of Bis(2,4,6-trimethylphenyl)-phosphine Oxide. Molbank, 2017(4), M957.

-

Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved January 12, 2026, from [Link]

- Afanasiev, A. V., et al. (2019). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. Physical Chemistry Chemical Physics, 21(34), 18695-18702.

-

National Center for Biotechnology Information. (n.d.). Phosphine, tris(4-methylphenyl)-. PubChem. Retrieved January 12, 2026, from [Link]

-

Reich, H. J. (n.d.). 31P NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Tris(4-methoxyphenyl)phosphine oxide. PubChem. Retrieved January 12, 2026, from [Link]

- Tsantrizos, Y. S., et al. (2019). Asymmetric Library Synthesis of P-Chiral t-Butyl-Substituted Secondary and Tertiary Phosphine Oxides. The Journal of Organic Chemistry, 84(11), 7075-7087.

-

Scribd. (n.d.). 1H NMR Standard - TriPhenylPhospheneOxide. Retrieved January 12, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Tris(4-methoxyphenyl)phosphine: Properties and Applications. Retrieved January 12, 2026, from [Link]

- Hecht, M., et al. (2021). Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. ChemRxiv.

-

Wikipedia. (n.d.). Tris(o-tolyl)phosphine. Retrieved January 12, 2026, from [Link]

-

South Dakota State University. (n.d.). An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Oxide, and some of their Complexes. Open PRAIRIE. Retrieved January 12, 2026, from [Link]

- Fogh, A. A., et al. (2024). Multi-Gram Scale Synthetic Routes to Solvent-Free Common Secondary Dialkylphosphines and Chlorodialkylphosphines. ChemRxiv.

-

Grokipedia. (2026, January 3). Tris(o-tolyl)phosphine. Retrieved January 12, 2026, from [Link]

- Khan, A., et al. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. Molecules, 27(13), 4235.

-

Organic Chemistry Portal. (n.d.). Phosphine oxide synthesis by substitution or addition. Retrieved January 12, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Phosphine, tris(4-methylphenyl)-. NIST WebBook. Retrieved January 12, 2026, from [Link]

- Royal Society of Chemistry. (2020). Tertiary phosphines: preparation and reactivity. In Organophosphorus Chemistry (Vol. 49, pp. 1-61).

- Edwards, P. N. (2000). U.S. Patent No. 6,011,181. Washington, DC: U.S.

Sources

- 1. This compound | C21H21OP | CID 120383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. scbt.com [scbt.com]

- 4. CAS 797-70-6: this compound [cymitquimica.com]

- 5. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. "An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Ox" by Lynne L. Haas [openprairie.sdstate.edu]

- 8. researchgate.net [researchgate.net]

- 9. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

An In-Depth Technical Guide to Tris(4-methylphenyl)phosphine Oxide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(4-methylphenyl)phosphine oxide, also known as tri-p-tolylphosphine oxide, is an organophosphorus compound with the chemical formula C₂₁H₂₁OP.[1][2] It is a white to off-white crystalline solid that has garnered significant interest in various fields of chemical research, including coordination chemistry, catalysis, and medicinal chemistry.[3] This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

Physicochemical Properties

This compound is a stable compound under normal conditions.[3] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₁OP | [1][2] |

| Molecular Weight | 320.37 g/mol | [1] |

| Appearance | White to almost white powder or crystals | [3] |

| Melting Point | 143-144 °C | [2] |

| Boiling Point | 490 °C at 760 mmHg | [2] |

| Density | 1.12 g/cm³ | [2] |

| CAS Number | 797-70-6 | [1] |

| Solubility | Soluble in organic solvents such as dichloromethane and acetone. | [3] |

Structural and Spectroscopic Data:

The structure of this compound features a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three 4-methylphenyl (p-tolyl) groups. This tetrahedral geometry around the phosphorus atom is a key feature of phosphine oxides.[4]

Spectroscopic characterization is crucial for the identification and purity assessment of this compound. Key spectroscopic data are as follows:

-

³¹P NMR: The ³¹P NMR chemical shift is a sensitive indicator of the chemical environment of the phosphorus atom. For phosphine oxides, the signal typically appears in a characteristic downfield region.[5]

-

¹H and ¹³C NMR: The proton and carbon NMR spectra show characteristic signals for the aromatic protons and carbons of the p-tolyl groups, as well as the methyl protons and carbons.[6][7]

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the P=O stretching vibration is a hallmark of phosphine oxides and is typically observed in the region of 1100-1200 cm⁻¹.[8][9]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.[4]

Synthesis and Reactivity

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the corresponding phosphine, Tris(4-methylphenyl)phosphine, followed by its oxidation.

Synthesis of Tris(4-methylphenyl)phosphine

A common method for the synthesis of triarylphosphines is the reaction of a Grignard reagent with phosphorus trichloride (PCl₃).[3][5]

Figure 1: Synthesis of Tris(4-methylphenyl)phosphine.

Experimental Protocol: Synthesis of Tris(4-methylphenyl)phosphine

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings. A solution of 4-bromotoluene in anhydrous diethyl ether or tetrahydrofuran (THF) is then added dropwise to initiate the Grignard reaction. The mixture is typically refluxed to ensure complete formation of p-tolylmagnesium bromide.

-

Reaction with Phosphorus Trichloride: The Grignard solution is cooled in an ice bath, and a solution of phosphorus trichloride in the same anhydrous solvent is added dropwise with vigorous stirring.

-

Work-up: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to ensure the reaction goes to completion. The reaction is then quenched by the careful addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude Tris(4-methylphenyl)phosphine can be purified by recrystallization.

Oxidation to this compound

The synthesized Tris(4-methylphenyl)phosphine can be readily oxidized to the corresponding phosphine oxide using various oxidizing agents, with hydrogen peroxide being a common and effective choice.[10][11]

Figure 2: Oxidation of the phosphine to the phosphine oxide.

Experimental Protocol: Oxidation with Hydrogen Peroxide

-

Reaction Setup: Tris(4-methylphenyl)phosphine is dissolved in a suitable organic solvent, such as acetone or ethanol.

-

Oxidation: An aqueous solution of hydrogen peroxide (e.g., 30%) is added dropwise to the phosphine solution at room temperature. The reaction is often exothermic, so cooling may be necessary.

-

Work-up and Purification: After the reaction is complete (as monitored by techniques like thin-layer chromatography or ³¹P NMR), the solvent is typically removed under reduced pressure. The crude this compound can then be purified by recrystallization from a suitable solvent or solvent mixture, such as ethanol or ethyl acetate/hexane, to yield the pure product as a crystalline solid.[2][12]

Applications in Research and Drug Development

The unique structural and electronic properties of this compound make it a valuable tool in several areas of chemical research, with particular relevance to drug development.

Coordination Chemistry and Catalysis

As a ligand, this compound can coordinate to metal centers through its oxygen atom.[4][13] The steric bulk provided by the three p-tolyl groups can influence the coordination geometry and reactivity of the resulting metal complexes.[3] These complexes have potential applications as catalysts in various organic transformations. The phosphine oxide moiety can act as an ancillary ligand, modifying the electronic and steric environment of the metal center and thereby influencing the catalytic activity and selectivity.[6][14]

Medicinal Chemistry and Drug Development

The incorporation of a phosphine oxide group into a drug candidate can offer several advantages, making this compound and its derivatives of interest to medicinal chemists.[15]

-

Improved Physicochemical Properties: Phosphine oxides are generally more polar and can act as strong hydrogen bond acceptors.[15] Introducing this moiety can significantly increase the aqueous solubility and reduce the lipophilicity of a drug molecule.[15][16] This is a critical consideration in drug development, as poor solubility can lead to low bioavailability.[17][18][19]

-

Enhanced Metabolic Stability: The phosphine oxide group is generally stable to metabolic degradation, which can lead to an increased half-life of the drug in the body.[15]

-

Modulation of Biological Activity: The tetrahedral geometry and electronic nature of the phosphine oxide can influence the binding of a drug molecule to its biological target, potentially leading to improved potency and selectivity.[15]

A notable example of a drug containing a phosphine oxide moiety is Brigatinib, an anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy.[15] The inclusion of the phosphine oxide group in Brigatinib contributes to its favorable pharmacokinetic profile.[15]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a versatile organophosphorus compound with a range of interesting physical and chemical properties. Its synthesis is straightforward, and its applications in coordination chemistry, catalysis, and particularly as a functional group in medicinal chemistry, make it a valuable molecule for researchers and drug development professionals. The ability of the phosphine oxide moiety to enhance the solubility, metabolic stability, and biological activity of drug candidates underscores its potential in the design of new therapeutic agents.

References

-

Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. (2024). MDPI. Retrieved from [Link]

-

31P Magnetic Resonance of Triphenylphosphine Oxide Complexes with Silicon Compounds. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

- Oxidation of triarylphosphines and aryl methyl sulfides with hydrogen peroxide catalyzed by dioxovanadium(V) ion. (2005). Inorganic Chemistry, 44(7), 2465-2471.

- A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2010). Journal of Organometallic Chemistry, 695(23), 2575-2584.

-

Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

-

Transition metal complexes of phosphine oxides. (n.d.). Wikipedia. Retrieved from [Link]

- Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy. (2021). Molecules, 26(15), 4478.

-

This compound | C21H21OP | CID 120383. (n.d.). PubChem. Retrieved from [Link]

-

Phosphine, tris(4-methylphenyl)- | C21H21P | CID 13956. (n.d.). PubChem. Retrieved from [Link]

-

Transition metal complexes of phosphine oxides. (n.d.). Wikipedia. Retrieved from [Link]

- Synthesis and Properties of Phenyl Phosphines with Meta-Positioned Methyl Groups and the X-ray Structure of Tris(3,5-dimethyl-4-methoxyphenyl)phosphine. (2006). Organometallics, 25(14), 3466-3473.

- Hydrogen Peroxide Adducts of Triarylphosphine Oxides. (2019). Dalton Transactions, 48(38), 14312-14325.

- Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. (2004). Journal of the American Chemical Society, 126(43), 13028-13030.

-

Synthesis and Characterization of Coordinately Unsaturated Phosphine Complexes of Divalent V, Cr, Mn, Fe, and Co. Crystal Struct. (n.d.). Girolami Group Website. Retrieved from [Link]

-

How to oxidize triphenyl phosphine. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. (2014). -ORCA - Cardiff University. Retrieved from [Link]

-

Hydrogen Peroxide Adducts of Triarylphosphine Oxides. (2019). PubMed. Retrieved from [Link]

-

An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Oxide, and some of their Complexes. (1970). Open PRAIRIE - South Dakota State University. Retrieved from [Link]

- Phosphine Oxides (-POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications. (2021). The Journal of Organic Chemistry, 86(18), 12783-12801.

-

Phosphoric acid, tris(4-methylphenyl) ester. (n.d.). NIST WebBook. Retrieved from [Link]

- US5892121A - Purification of tertiary phosphine oxides. (n.d.). Google Patents.

-

Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. (2025). PolyU Electronic Theses. Retrieved from [Link]

-

Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. (n.d.). ChemRxiv. Retrieved from [Link]

-

Phosphine, tris(4-methylphenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). Pharmaceuticals, 15(9), 1055.

- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Journal of Pharmaceutics & Drug Delivery Research, 8(3).

-

Synthesis of Tris(trimethylsilyl)phosphine: An Illustrated Tutorial. (2021). YouTube. Retrieved from [Link]

-

What's the role of the phosphine ligand in Suzuki couplings? (2019). Reddit. Retrieved from [Link]

-

Enhancing the Bioavailability of Poorly Soluble Drugs. (2022). MDPI. Retrieved from [Link]

-

Work up tips: Reactions with Triphenylphosphine oxide. (n.d.). Shenvi Lab. Retrieved from [Link]

- Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. (2011). Dalton Transactions, 40(35), 8867-8874.

- (2019). Organic Syntheses, 96, 110-126.

-

Phosphine, tris(4-methylphenyl)-. (2018). SIELC Technologies. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. How To [chem.rochester.edu]

- 3. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. This compound | C21H21OP | CID 120383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 6. mdpi.com [mdpi.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy | MDPI [mdpi.com]

- 9. "An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Ox" by Lynne L. Haas [openprairie.sdstate.edu]

- 10. Oxidation of triarylphosphines and aryl methyl sulfides with hydrogen peroxide catalyzed by dioxovanadium(V) ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mt.com [mt.com]

- 13. Transition metal complexes of phosphine oxides - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. EP0084798B1 - A process for preparing triaryl phosphine oxides or trialkylphosphates - Google Patents [patents.google.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. hilarispublisher.com [hilarispublisher.com]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Crystal Structure Analysis of Tris(4-methylphenyl)phosphine Oxide

Introduction: The Significance of Tris(4-methylphenyl)phosphine Oxide in Solid-State Chemistry

This compound, a derivative of the ubiquitous triphenylphosphine oxide, is a compound of significant interest in coordination chemistry, materials science, and drug development. Its molecular structure, characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three p-tolyl groups, gives rise to a rich and complex solid-state chemistry. The steric and electronic properties imparted by the methyl groups on the phenyl rings influence not only the reactivity of the molecule but also its packing in the crystalline state. Understanding the precise three-dimensional arrangement of atoms in its crystal lattice is paramount for predicting and controlling its physical and chemical properties, such as solubility, stability, and its ability to participate in intermolecular interactions like hydrogen bonding.[1][2]

This technical guide provides a comprehensive analysis of the crystal structure of this compound. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of its solid-state characteristics. We will delve into the synthesis and crystallization of this compound, provide a detailed, field-proven protocol for its single-crystal X-ray diffraction analysis, and present a thorough examination of its molecular geometry and intermolecular interactions.

Synthesis and Crystallization: From Precursor to Diffraction-Quality Single Crystals

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals. The purity of the synthesized material and the perfection of the crystal lattice are the foundational pillars upon which a successful structure determination is built.

Synthesis of this compound

This compound is typically synthesized through the oxidation of its corresponding phosphine, tris(4-methylphenyl)phosphine.[3][4] A common and efficient method involves the use of a mild oxidizing agent to convert the P(III) center to a P(V) center.

Exemplary Synthesis Protocol:

-

Dissolution: Tris(4-methylphenyl)phosphine is dissolved in a suitable organic solvent, such as dichloromethane or acetone, in a round-bottom flask.

-

Oxidation: A solution of an oxidizing agent, for instance, hydrogen peroxide (H₂O₂), is added dropwise to the phosphine solution at room temperature with stirring. The reaction is typically exothermic and should be controlled.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy, observing the shift from the phosphine signal to the phosphine oxide signal.

-

Workup: Upon completion, the reaction mixture is washed with water to remove any excess oxidizing agent and inorganic byproducts. The organic layer is then dried over an anhydrous salt like magnesium sulfate.

-

Isolation: The solvent is removed under reduced pressure to yield the crude this compound as a white solid.[5]

-

Purification: The crude product is then purified by recrystallization or column chromatography to obtain the highly pure compound necessary for crystal growth.

Single Crystal Growth: The Art of Patient Crystallization

The growth of single crystals suitable for X-ray diffraction is often more of an art than a science, requiring patience and meticulous control over experimental conditions. The goal is to obtain a crystal with well-defined faces and dimensions typically in the range of 0.1-0.3 mm.[6] For this compound, slow evaporation of a saturated solution is a commonly successful technique.

Crystallization Protocol:

-

Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. For this compound, solvents like ethanol, ethyl acetate, or a mixture of dichloromethane and hexane can be effective.

-

Preparation of a Saturated Solution: The purified compound is dissolved in a minimal amount of the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and then left in a loosely covered vial or beaker in a vibration-free environment. The slow evaporation of the solvent gradually increases the concentration, leading to the formation of single crystals.

-

Crystal Harvesting: Once crystals of suitable size and quality have formed, they are carefully harvested from the mother liquor and washed with a small amount of cold solvent to remove any surface impurities.

The specific conditions for the crystallization of the sample analyzed in the key reference involve the slow evaporation of a solution in dichloromethane in the presence of hydrogen peroxide, leading to the formation of a hydrogen-bonded adduct.[7][8]

Crystal Structure Determination: A Workflow for Unveiling the Atomic Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. The following protocol outlines the essential steps from crystal mounting to structure refinement, embodying a self-validating system for ensuring data quality and structural accuracy.

Experimental Workflow for Single-Crystal X-ray Diffraction:

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. These intensities are then scaled and corrected for experimental factors such as absorption.

-

Structure Solution: The initial atomic positions are determined from the processed diffraction data using methods such as Direct Methods or Patterson methods.

-

Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process optimizes the atomic coordinates, and thermal parameters to achieve the best agreement between the calculated and observed diffraction patterns.

-

Structure Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. The final model is typically reported in a Crystallographic Information File (CIF).

In-Depth Analysis of the Crystal Structure of this compound

The crystal structure of this compound has been determined and is deposited in the Crystallography Open Database under the code 7701782.[9] The data presented here is based on the analysis reported by Arp, Bhuvanesh, and Blümel in Dalton Transactions.[7][10]

Crystallographic Data

The crystallographic parameters provide a fundamental description of the crystal lattice.

| Parameter | Value | Reference |

| Chemical Formula | C₂₁H₂₁OP | [5][9] |

| Molecular Weight | 320.37 g/mol | [5] |

| Crystal System | Trigonal | [9] |

| Space Group | R-3:H | [9] |

| a (Å) | 12.4223 | [9] |

| b (Å) | 12.4223 | [9] |

| c (Å) | 19.7979 | [9] |

| α (°) | 90 | [9] |

| β (°) | 90 | [9] |

| γ (°) | 120 | [9] |

| Volume (ų) | 2646.6 | [9] |

| Z | 6 | [9] |

Molecular Geometry

The molecular structure of this compound reveals a tetrahedral geometry around the central phosphorus atom. The three p-tolyl groups and the oxygen atom are arranged in a distorted tetrahedral fashion.

Key Bond Lengths and Angles:

While the full details of bond lengths and angles are found within the supplementary information of the primary reference, typical values for related phosphine oxides can be referenced. The P=O bond length is expected to be in the range of 1.48-1.50 Å, and the P-C bond lengths are typically around 1.80-1.82 Å. The C-P-C and O-P-C bond angles will deviate from the ideal tetrahedral angle of 109.5° due to the steric bulk of the p-tolyl groups and the nature of the P=O double bond.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is primarily governed by van der Waals forces and, in the case of the reported structure, hydrogen bonding. The p-tolyl groups of adjacent molecules interdigitate, leading to an efficient packing arrangement. In the structure reported by Arp et al., the phosphine oxide acts as a hydrogen bond acceptor, forming adducts with hydrogen peroxide.[7][8] This hydrogen bonding plays a crucial role in directing the crystal packing and stabilizing the overall crystal lattice.

Caption: Schematic representation of intermolecular forces between two this compound molecules.

Polymorphism

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in materials science and pharmaceuticals. A thorough review of the literature did not reveal any reported polymorphs for this compound. However, the phenomenon is known to occur in other triarylphosphine oxides, suggesting that a systematic polymorph screen could be a fruitful area for future research.

Conclusion and Future Outlook

This technical guide has provided a comprehensive overview of the crystal structure analysis of this compound. From its synthesis and crystallization to the detailed interpretation of its crystallographic data, we have outlined the key experimental and analytical considerations. The presented data and protocols offer a robust framework for researchers working with this compound and in the broader field of solid-state chemistry.

Future research could focus on a systematic investigation of potential polymorphism, which could unveil new crystalline forms with distinct physical properties. Furthermore, co-crystallization studies with other molecules could lead to the development of novel materials with tailored functionalities. The foundational knowledge of the crystal structure presented herein will be indispensable for these future endeavors.

References

-

Arp, F. F., Bhuvanesh, N., & Blümel, J. (2019). Hydrogen peroxide adducts of triarylphosphine oxides. Dalton Transactions, 48(38), 14312-14325. [Link]

-

Arp, F. F., Bhuvanesh, N., & Blümel, J. (2019). Supplementary Information for Hydrogen peroxide adducts of triarylphosphine oxides. Dalton Transactions. [Link]

-

Ahn, S. H., Cluff, K. J., Bhuvanesh, N., & Blümel, J. (2015). Hydrogen Peroxide and Di(hydroperoxy)propane Adducts of Phosphine Oxides as Stoichiometric and Soluble Oxidizing Agents. Angewandte Chemie International Edition, 54(45), 13341-13345. [Link]

-

Arp, F. F., Ahn, S. H., Bhuvanesh, N., & Blümel, J. (2020). Ph3AsO as a Strong Hydrogen-Bond Acceptor in Cocrystals with Hydrogen Peroxide and gem-Dihydroperoxides. Molecules, 25(23), 5723. [Link]

-

Yaremenko, I. A., et al. (2014). Nature Chooses Rings: Synthesis of Silicon-Containing Macrocyclic Peroxides. Organometallics, 33(8), 2006-2014. [Link]

-

Arp, F. F., Bhuvanesh, N., & Blümel, J. (2019). Hydrogen Peroxide Adducts of Triarylphosphine Oxides. Dalton Transactions, 48(31). [Link]

-

Kharel, S., et al. (2016). Effect of Hydrogen Bonding to Water on the 31P Chemical Shift Tensor of Phenyl- and Trialkylphosphine Oxides and α-Amino Phosphonates. The Journal of Physical Chemistry C, 120(16), 8717–8729. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Ashirov, R., et al. (2022). Hydrogen-Bonded Di(hydroperoxy)alkane Adducts of the Type Cy3P=O·(HOO)2CHR (R = Alkyl). Molecules, 27(2), 329. [Link]

-

Ashirov, R., et al. (2022). Hydrogen-Bonded Di(hydroperoxy)alkane Adducts of the Type Cy3P=O·(HOO)2CHR (R = Alkyl). Semantic Scholar. [Link]

-

Grokipedia. (2026, January 3). Tris(o-tolyl)phosphine. [Link]

-

Crystallography Open Database. (n.d.). Search results. [Link]

-

Kamalesh, T., et al. (2015). Growth of Large Size Triphenylphosphine Oxide 4-Nitrophenol (TP4N) Single Crystal by Sankaranarayanan–Ramasamy (SR) method for Third Order Nonlinear Optical Applications. ResearchGate. [Link]

-

PubChem. (n.d.). Phosphine, tris(4-methylphenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Phosphine, tris(4-methylphenyl)-. National Institute of Standards and Technology. [Link]

-

Wikipedia. (n.d.). Tris(o-tolyl)phosphine. [Link]

-

PubChem. (n.d.). Tri-o-tolylphosphine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Hydrogen-Bonded Di(hydroperoxy)alkane Adducts of the Type Cy3P=O·(HOO)2CHR (R = Alkyl) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ph3AsO as a Strong Hydrogen-Bond Acceptor in Cocrystals with Hydrogen Peroxide and gem-Dihydroperoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Tris(o-tolyl)phosphine - Wikipedia [en.wikipedia.org]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Tri(o-tolyl)phosphine synthesis - chemicalbook [chemicalbook.com]

- 7. Hydrogen peroxide adducts of triarylphosphine oxides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C21H21OP | CID 120383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Hydrogen peroxide adducts of triarylphosphine oxides [ouci.dntb.gov.ua]

An In-Depth Technical Guide to the Spectral Analysis of Tris(4-methylphenyl)phosphine Oxide

This guide provides a comprehensive analysis of the spectral data for Tris(4-methylphenyl)phosphine Oxide (also known as Tri-p-tolylphosphine Oxide), a compound of significant interest in synthetic chemistry and materials science. As a key organophosphorus compound, its structural verification is paramount for researchers and drug development professionals. This document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that define its chemical identity, offering field-proven insights into data acquisition and interpretation.

The Structural Signature: An Overview of Spectroscopic Techniques

The unambiguous characterization of a molecule like this compound, with its C₃ symmetric arrangement of tolyl groups around a central phosphoryl core, relies on a synergistic application of modern spectroscopic methods. Each technique provides a unique piece of the structural puzzle:

-

NMR Spectroscopy (¹H, ¹³C, ³¹P): Probes the chemical environment of magnetically active nuclei, revealing detailed information about the connectivity of atoms, the electronic structure, and the overall molecular framework.

-

IR Spectroscopy: Identifies the functional groups present by measuring the absorption of infrared radiation corresponding to specific vibrational modes of chemical bonds, most notably the characteristic P=O bond.

-

Mass Spectrometry: Determines the precise molecular weight and provides insights into the molecule's fragmentation pattern, confirming its elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, analysis of the hydrogen, carbon, and phosphorus nuclei provides a complete picture of its structure. All NMR data presented here assumes deuterated chloroform (CDCl₃) as the solvent, a standard choice due to its excellent solubilizing power for nonpolar to moderately polar compounds and its well-defined residual solvent peaks.

¹H NMR Spectral Data

The proton NMR spectrum is characterized by its simplicity, which directly reflects the molecule's high degree of symmetry. With three identical tolyl groups, we expect only two distinct signals for the aromatic protons and one for the methyl protons.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.65 | Doublet of doublets | 6H, Aromatic (ortho to P) |

| ~7.30 | Doublet of doublets | 6H, Aromatic (meta to P) |

| ~2.40 | Singlet | 9H, Methyl (CH₃) |

Interpretation and Experimental Rationale:

The aromatic region displays a classic AA'BB' system characteristic of para-substituted benzene rings coupled to a heteroatom. The protons on the carbons ortho to the phosphorus atom are deshielded and appear further downfield (~7.65 ppm) compared to the protons on the meta carbons (~7.30 ppm). The observed splitting pattern (doublet of doublets) arises from coupling to both the adjacent aromatic proton and the phosphorus nucleus. The nine protons of the three equivalent methyl groups give rise to a sharp singlet at approximately 2.40 ppm, confirming the presence and equivalence of the tolyl substituents.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a definitive map of the carbon skeleton. Due to the molecule's symmetry, only five signals are expected: four for the aromatic carbons and one for the methyl carbon. A key feature is the observation of coupling between the phosphorus nucleus and the carbon atoms, which is invaluable for definitive assignments.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Coupling Constant (J-P-C) Hz | Assignment |

| ~143.0 | ~3 Hz | C4 (para to P, attached to CH₃) |

| ~132.0 | ~10 Hz | C2/C6 (ortho to P) |

| ~129.5 | ~12 Hz | C3/C5 (meta to P) |

| ~128.5 | ~103 Hz | C1 (ipso, attached to P) |

| ~21.5 | Not observed | Methyl (CH₃) |

Interpretation and Experimental Rationale:

The carbon directly bonded to the phosphorus atom (C1, ipso-carbon) exhibits a very large coupling constant (J-P-C ≈ 103 Hz), a hallmark feature that unambiguously identifies this signal. The ortho (C2/C6) and meta (C3/C5) carbons show smaller, yet distinct, two-bond and three-bond couplings to phosphorus, respectively. The quaternary carbon bearing the methyl group (C4) shows the smallest coupling. The methyl carbon signal appears in the typical aliphatic region around 21.5 ppm.

³¹P NMR Spectral Data

³¹P NMR is a highly specific and sensitive technique for characterizing organophosphorus compounds. It provides a direct window into the chemical environment of the phosphorus atom.

Table 3: ³¹P NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~29-33 | P=O |

Interpretation and Experimental Rationale:

This compound exhibits a single resonance in its proton-decoupled ³¹P NMR spectrum, typically in the range of +29 to +33 ppm (relative to 85% H₃PO₄).[1] This chemical shift is highly characteristic of a triarylphosphine oxide. The position of this peak is sensitive to the electronic nature of the aryl substituents and can be used to monitor the oxidation of the parent tris(4-methylphenyl)phosphine, which has a much different chemical shift (around -8.8 ppm).[2][3] This makes ³¹P NMR an excellent tool for reaction monitoring in syntheses involving this class of compounds.[3]

Experimental Protocol: Acquiring a ³¹P NMR Spectrum

The following protocol outlines a standard procedure for obtaining a high-quality ³¹P NMR spectrum. The logic behind this workflow is to ensure a representative sample, achieve optimal instrument performance, and process the data for accurate interpretation.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Transfer the solid to a clean, dry 5 mm NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid a large, interfering protonated solvent signal and to provide a lock signal for the spectrometer to maintain a stable magnetic field.

-

Cap the tube and gently agitate or vortex until the sample is fully dissolved, ensuring a homogeneous solution for analysis.

-

-

Instrument Setup & Calibration:

-

Insert the sample into the NMR spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to optimize its homogeneity across the sample volume. This is a crucial step to achieve sharp resonance lines and high resolution.

-

Tune and match the ³¹P channel of the probe to the specific sample. This maximizes the efficiency of radiofrequency pulse transmission and signal detection, thereby maximizing sensitivity.

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range for phosphine oxides (e.g., from +100 ppm to -20 ppm).

-